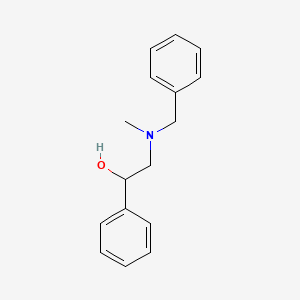

2-(Benzyl(methyl)amino)-1-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(methyl)amino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCYDMAVKVKJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440400 | |

| Record name | 2-(benzyl(methyl)amino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29194-04-5 | |

| Record name | 2-(benzyl(methyl)amino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyl Methyl Amino 1 Phenylethanol and Its Derivatives

Established Synthetic Routes and Reaction Pathways

Several foundational methods are employed for the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol and its related structures. These routes include the use of α-amino ketone intermediates, epoxide ring-opening reactions, and reductive amination, each offering distinct advantages in terms of starting materials and reaction conditions.

Synthesis via α-Amino Ketone Intermediates

A common and versatile method for preparing this compound involves a two-step process starting from an appropriate acetophenone (B1666503) derivative. The core of this strategy is the formation and subsequent reduction of an α-amino ketone intermediate.

The general pathway begins with the α-bromination of an acetophenone. This intermediate, an α-bromo ketone, is then subjected to a nucleophilic substitution reaction with N-benzylmethylamine. This step yields the key intermediate, an α-(N-benzyl-N-methylamino)acetophenone. google.compatsnap.com The final step is the reduction of the ketone functionality of this intermediate to a hydroxyl group, yielding the desired 1,2-amino alcohol. Various reducing agents can be employed for this transformation, with the choice influencing the stereochemical outcome in racemic syntheses. This route is highly adaptable for creating derivatives by simply modifying the starting acetophenone. google.compatsnap.com For instance, the synthesis of α-(N-benzyl-N-methylamino)-m-hydroxy acetophenone hydrochloride, an intermediate for phenylephrine, follows this pathway using m-hydroxyacetophenone as the starting material. google.compatsnap.com

Epoxide Ring-Opening Strategies

Epoxide ring-opening provides a direct and efficient route to 1,2-amino alcohols. mdpi.com For the synthesis of this compound, this strategy involves the reaction of styrene (B11656) oxide with N-benzylmethylamine.

In this reaction, the nitrogen atom of N-benzylmethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This nucleophilic attack leads to the opening of the three-membered ring and the formation of the β-amino alcohol. jsynthchem.comgrowingscience.com The reaction is typically regioselective, with the amine preferentially attacking the less sterically hindered carbon atom of the epoxide ring (the terminal carbon), which results in the formation of the 1-phenyl-2-aminoethanol backbone. growingscience.comchemicalbook.com The reaction can be performed under various conditions, including solvent-free systems or with the aid of catalysts to enhance reactivity and selectivity. growingscience.comresearchgate.netresearchgate.net

Reductive Amination Approaches

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis. d-nb.infoorganic-chemistry.org This approach can be adapted to synthesize this compound through a few different pathways. One conceptual route involves the reaction of phenylglyoxal (B86788) with N-benzylmethylamine. The initial reaction would form an iminium ion intermediate, which is then reduced in situ to the target amino alcohol.

Alternatively, a sequential alkylation approach can be used starting from 2-amino-1-phenylethanol (B123470). This would involve a reductive amination with benzaldehyde (B42025) to install the benzyl (B1604629) group, followed by a subsequent reductive methylation using formaldehyde (B43269) and a reducing agent (an Eschweiler-Clarke type reaction) to add the methyl group. arkat-usa.org The efficiency of these reactions often depends on the choice of reducing agent, with sodium borohydride (B1222165) and its derivatives being common choices. arkat-usa.org

Multi-Step Organic Synthesis Protocols

The synthesis of complex chiral amino alcohols often necessitates multi-step protocols that combine several fundamental organic reactions to build the target molecule with the correct stereochemistry. researchgate.net These synthetic sequences are designed to be efficient and provide high purity products.

For example, a comprehensive synthesis could start with the creation of a chiral amine intermediate using a chiral auxiliary. A known strategy for a related compound involves reacting p-methoxyphenylacetone with a chiral amine like (R)-α-methylphenethylamine to form an imine, which is then diastereoselectively reduced. google.com The chiral auxiliary is subsequently removed, and the resulting primary amine can be further functionalized. To obtain a structure similar to the target compound, this primary amine would undergo reductive amination with benzaldehyde to yield the N-benzyl derivative. google.com Such multi-step sequences, while longer, offer precise control over the molecular architecture, which is essential for the synthesis of pharmacologically active agents. researchgate.netgoogle.com

Stereoselective and Asymmetric Synthesis of this compound

Achieving high stereochemical purity is paramount for pharmaceutical applications. Asymmetric synthesis methods are employed to produce specific enantiomers of chiral amino alcohols, as different stereoisomers can have vastly different biological activities.

Asymmetric Hydrogenation Catalysis of α-Amino Ketones

A highly effective method for the stereoselective synthesis of this compound is the asymmetric hydrogenation of the corresponding prochiral α-amino ketone, 2-(benzyl(methyl)amino)-1-phenylethanone. This reaction utilizes chiral transition-metal catalysts to deliver hydrogen to one face of the ketone, leading to a preponderance of one enantiomer of the alcohol product.

Various catalyst systems based on metals such as ruthenium, iridium, rhodium, and cobalt have been developed for this purpose. nih.govacs.orgresearchgate.netnih.gov These catalysts feature chiral ligands that create a chiral environment around the metal center, dictating the stereochemical course of the hydrogenation. For example, ruthenium catalysts bearing chiral diphosphine and diamine ligands are highly effective for the hydrogenation of α-amino ketones, often providing the corresponding amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee). nih.govacs.org Similarly, iridium and rhodium-based catalysts have shown remarkable efficiency and enantioselectivity in these transformations. researchgate.netgoogle.com

The table below summarizes representative findings in the asymmetric hydrogenation of α-amino ketones, showcasing the performance of different catalytic systems.

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Cobalt-based catalyst | α-Primary Amino Ketones | High | Up to 99% | nih.govacs.org |

| RuCl(S,S)-Teth-TsDpen | α-Amino Ketone HCl Salts | High | >99% | acs.org |

| Ir-(R)-1c (Chiral Spiro Iridium) | α-Amino Ketones | - | Up to 99.9% | researchgate.net |

| [Rh(COD)Cl]₂ / Chiral Pyrrolidine Ligand | 3'-benzyloxy-2-(N-benzyl-N-methyl) aminoacetophenone HCl | - | - | google.com |

Dynamic Kinetic Resolution (DKR) Techniques for Chiral Alcohols

Dynamic Kinetic Resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral alcohols, offering a theoretical maximum yield of 100%, a significant advantage over conventional kinetic resolution which is limited to a 50% yield. scielo.brnih.gov The DKR process ingeniously combines the enantioselective reaction of one enantiomer from a racemic mixture with the simultaneous in-situ racemization of the slower-reacting enantiomer. mdpi.com This ensures that the entire substrate pool is converted into a single, desired enantiomer of the product.

For chiral secondary alcohols structurally related to this compound, such as 1-phenylethanol (B42297), chemoenzymatic DKR is a well-established method. This technique typically involves a lipase (B570770), for the enantioselective acylation, and a metal-based catalyst for the racemization of the unreacted alcohol. A common enzyme used is Candida antarctica lipase B (CALB), often immobilized as Novozym 435, which selectively acylates the (R)-enantiomer. scielo.brbeilstein-journals.org

The racemization of the remaining (S)-alcohol can be achieved using various catalysts. Niobium salts, such as niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O), have been demonstrated to be effective racemization agents. scielo.br In one study, this niobium salt successfully reduced the enantiomeric excess (ee) of (S)-1-phenylethanol from 95% to 0% within 24 hours at 60 °C. scielo.br When combined with CALB, this system achieved a 92% conversion to (R)-1-phenylethyl acetate (B1210297) with an 85% ee. scielo.br Ruthenium-based complexes, such as the Shvo catalyst, are also highly efficient for the racemization step in DKR processes involving primary and secondary alcohols and amines. nih.govbeilstein-journals.org

| Enzyme | Racemization Catalyst | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

| CALB | Niobium Phosphate Hydrate | Vinyl Acetate | Toluene | 92 | 85 |

| CALB | Ru-complex 4 | Ethyl Methoxyacetate | Toluene | 90 | 97 |

| CALB | Ru-complex 4 | Methyl Methoxyacetate | Toluene | 83 | 98 |

Data compiled from studies on structurally similar chiral alcohols. scielo.brbeilstein-journals.org

Chiral Auxiliary and Ligand-Mediated Syntheses

Chiral auxiliaries are stereogenic units that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is fundamental in asymmetric synthesis.

For the synthesis of 2-amino-1-phenylethanol frameworks, chiral auxiliaries like oxazolidinones, which can be prepared from readily available amino acids, are frequently employed. wikipedia.org The substrate is first acylated with the chiral auxiliary. Subsequent reactions, such as alkylation or aldol (B89426) reactions, occur with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which blocks one face of the reactive intermediate. wikipedia.org

Another class of effective auxiliaries includes menthol (B31143) derivatives, such as (-)-8-phenylmenthol (B56881) and (+)-8-phenylneomenthol. researchgate.net These have been used successfully in asymmetric aza-Diels-Alder reactions to synthesize chiral nitrogen-containing compounds. researchgate.net The phenyl group in these auxiliaries can participate in stabilizing π-stacking interactions, which enhances diastereofacial selection. researchgate.net The synthesis of the target compound could be envisioned by the asymmetric reduction of a corresponding α-aminoketone, where the stereochemical outcome is directed by a chiral ligand complexed to the reducing agent (e.g., borane). Chiral oxazaborolidine catalysts, for instance, have been used to reduce α-chloro ketones to chiral chloroalcohols with high enantioselectivity (95-96% ee), which can then be converted to the corresponding amino alcohol. taylorfrancis.com

Enantiomeric Excess Determination and Control Methodologies (e.g., HPLC)

Controlling and accurately determining the enantiomeric excess (ee) of a chiral product is critical in asymmetric synthesis. The most widely used technique for this purpose is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). nih.gov

For compounds like 1-phenylethanol and its derivatives, commercially available chiral columns such as Chiralcel OB are effective. nih.gov The separation mechanism relies on the differential interaction between the two enantiomers and the chiral stationary phase, leading to different retention times. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram. nih.gov The formula used is:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively. nih.gov Careful selection of the mobile phase (typically a mixture of hexane (B92381) and isopropanol) and flow rate is necessary to achieve optimal separation. nih.gov

| Parameter | Condition |

| Column | Chiralcel OB |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Conditions are based on established methods for the analysis of 1-phenylethanol. nih.gov

Besides HPLC, other methods for determining ee include enantioselective indicator displacement assays (eIDA), which can provide a colorimetric readout for rapid screening. nih.gov

Optimization of Synthetic Conditions and Process Efficiencies

To transition a synthetic route from laboratory scale to industrial application, rigorous optimization of reaction conditions is essential. This process aims to maximize yield, enantioselectivity, and space-time yield while minimizing costs and environmental impact. Statistical methods like Response Surface Methodology (RSM) are powerful tools for this purpose, allowing for the simultaneous investigation of multiple variables. nih.gov

For the synthesis of chiral alcohols via biocatalytic reduction or resolution, key parameters to optimize include:

Substrate Concentration: Higher concentrations are economically favorable but can lead to substrate or product inhibition of the enzyme.

Temperature: Affects reaction rate and enzyme stability. Optimal temperature balances high activity with minimal enzyme denaturation. nih.gov

Biocatalyst Loading: The amount of enzyme used directly impacts reaction time and cost.

Reaction Time: Must be sufficient for high conversion without leading to side reactions or degradation of the product. nih.gov

In a study on the lipase-catalyzed kinetic resolution of (R,S)-1-phenylethanol, RSM was used to determine the optimal conditions to achieve 100% ee for the remaining substrate. The optimized parameters were found to be a substrate concentration of 240 mM, a biocatalyst loading of 11 mg/mL, a temperature of 42 °C, and a reaction time of 75 minutes. nih.gov This systematic approach significantly reduced the reaction time compared to previously reported methods, highlighting the importance of process optimization. nih.gov

Derivatization Strategies and Analogue Synthesis for Structural Diversification

The synthesis of derivatives and analogues of a lead compound is a cornerstone of drug discovery and materials science, allowing for the exploration of structure-activity relationships (SAR). For this compound, derivatization can be targeted at its three main functional regions: the hydroxyl group, the tertiary amine, and the phenyl rings.

Hydroxyl Group Modification: The secondary alcohol can be readily acylated or etherified to produce a library of esters and ethers.

N-Alkyl Group Modification: The N-benzyl and N-methyl groups can be replaced with other alkyl or aryl substituents. This can be achieved by starting from a different secondary amine (e.g., N-ethylbenzylamine) or through more complex multi-step sequences involving debenzylation followed by re-alkylation.

Aromatic Ring Substitution: Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) onto either the C1-phenyl ring or the N-benzyl ring can modulate the electronic and steric properties of the molecule. This is typically achieved by using appropriately substituted starting materials, such as substituted benzaldehydes or styrenes.

The aza-Pudovik reaction, which involves the addition of H-phosphonates, H-phosphinates, or secondary phosphine (B1218219) oxides to imines, represents a viable strategy for creating phosphorus-containing analogues. mdpi.com For example, an imine formed from benzaldehyde and N-methylbenzylamine could potentially react with a P-reagent to yield an α-aminophosphinate, a structurally distinct analogue of the parent amino alcohol. mdpi.com Patents also describe methods for preparing related structures, such as 2-[(N-benzyl-N-phenyl)amino]ethanol, by reacting the corresponding amine with ethylene (B1197577) oxide, demonstrating a pathway for synthesizing analogues with different spacer lengths between the nitrogen and oxygen atoms. google.com

Advanced Spectroscopic and Computational Characterization of 2 Benzyl Methyl Amino 1 Phenylethanol

Advanced Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of molecules. For a molecule with the complexity of 2-(Benzyl(methyl)amino)-1-phenylethanol, a multi-faceted approach combining several advanced spectroscopic methods is necessary for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. rsc.org By analyzing chemical shifts, coupling constants, and signal multiplicities, the precise structure and connectivity can be determined.

¹H NMR: The predicted ¹H NMR spectrum of this compound would exhibit several distinct signals corresponding to its unique proton environments. The two phenyl rings would produce complex multiplets in the aromatic region, typically between 7.2 and 7.5 ppm. The single proton on the carbon bearing the hydroxyl group (the benzylic proton, CH-OH) would likely appear as a doublet of doublets around 4.8-5.1 ppm, coupled to the adjacent methylene (B1212753) (CH₂) protons. The protons of this CH₂ group would be diastereotopic and appear as two separate multiplets. The benzyl (B1604629) CH₂ protons would likely resonate as two distinct doublets (an AB quartet) due to their diastereotopic nature, falling in the range of 3.5-3.8 ppm. The N-methyl (N-CH₃) group would give rise to a singlet at approximately 2.3-2.5 ppm. The hydroxyl (OH) proton would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. It is expected to show 16 distinct signals corresponding to the 16 carbon atoms in the molecule, assuming no accidental overlap. The carbons of the two phenyl rings would resonate in the typical aromatic region of ~125-145 ppm. The carbon atom attached to the hydroxyl group (C-OH) would be found further downfield, around 70-75 ppm. The methylene carbon adjacent to the nitrogen (N-CH₂) would appear around 60-65 ppm, while the benzylic methylene carbon would be in the 55-60 ppm range. The N-methyl carbon would produce a signal at approximately 40-45 ppm.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.20 - 7.50 (m, 10H) | 125.0 - 145.0 |

| CH-OH | 4.80 - 5.10 (dd, 1H) | 70.0 - 75.0 |

| N-CH₂-CH | Multiplets (2H) | 60.0 - 65.0 |

| Benzyl N-CH₂ | 3.50 - 3.80 (ABq, 2H) | 55.0 - 60.0 |

| N-CH₃ | 2.30 - 2.50 (s, 3H) | 40.0 - 45.0 |

Note: These are predicted values based on standard functional group analysis. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy techniques like FTIR and FT-Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear as a series of sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretches (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the secondary alcohol would be visible around 1050-1100 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, typically give a strong signal in Raman spectra. The C-H stretching bands would also be prominent. While the O-H stretch is weak in Raman, the C-N and C-C skeletal vibrations would be readily observable.

Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Expected FTIR Frequency | Expected FT-Raman Frequency |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (Broad, Strong) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (Medium) | Strong |

| Aliphatic C-H | Stretching | 2850-2960 (Medium) | Strong |

| Aromatic C=C | Stretching | 1450-1600 (Variable) | Strong |

| C-N | Stretching | 1000-1250 (Medium) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The presence of two phenyl rings in this compound makes it UV-active. The primary electronic transitions observed would be π → π* transitions associated with the aromatic systems. For a simple, non-conjugated benzene (B151609) ring, these transitions typically result in a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. nist.gov The presence of alkyl and hydroxyl substituents may cause a slight red shift (bathochromic shift) of these bands. The spectrum for this compound is expected to show a strong absorption maximum below 220 nm and a weaker, broader absorption in the 250-270 nm range, characteristic of the substituted benzene chromophores.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound is 241 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 241. A key fragmentation pathway for this molecule would be α-cleavage (cleavage of the bond adjacent to the nitrogen atom). This could lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or a methylbenzylamino fragment. Another prominent fragmentation would be the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group. This would lead to the formation of a resonance-stabilized C₈H₉O⁺ ion at m/z 121 (phenylethanol fragment) or a C₈H₁₀N⁺ ion at m/z 120 (N-methylbenzylamine fragment). The loss of a hydroxyl radical (•OH) from the molecular ion could also occur, leading to a fragment at m/z 224. Analysis of the fragmentation of the related 1-phenylethanol (B42297) shows a prominent peak at m/z 107, corresponding to the loss of a methyl group, which forms a stable oxygen-containing ion. researchgate.netnist.gov A similar cleavage for the target molecule would involve the loss of the benzyl(methyl)aminoethyl group, leading to a fragment at m/z 107.

Predicted Key Mass Fragments

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₆H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₈H₉O]⁺ | Cleavage of C-C bond adjacent to amine |

| 120 | [C₈H₁₀N]⁺ | Cleavage of C-C bond adjacent to alcohol |

| 107 | [C₇H₇O]⁺ | Cleavage of C-C bond with H-rearrangement |

Microwave Spectroscopy for Gas-Phase Conformational Analysis

Microwave spectroscopy is the most definitive technique for determining the precise geometric structure of molecules in the gas phase. It allows for the identification of different stable conformers and the study of the subtle intramolecular forces that stabilize them.

For a flexible molecule like this compound, several conformers are expected due to rotation around the C-C, C-O, and C-N single bonds. Studies on related molecules like 2-phenylethylamine have shown that conformers can be stabilized by weak intramolecular interactions, such as N-H···π bonds between the amino group and the phenyl ring. nih.govresearchgate.net For this compound, the most significant stabilizing interaction is predicted to be an O-H···N intramolecular hydrogen bond, which would lead to a folded (gauche) conformation being significantly more stable than extended (anti) forms. Further conformational diversity would arise from the relative orientations of the two phenyl rings. By comparing experimentally determined rotational constants with those predicted from high-level quantum chemical calculations, each observed conformer in the jet-cooled gas phase could be unambiguously identified. doi.org

Theoretical and Computational Chemistry Investigations

Computational chemistry provides critical insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) are invaluable for exploring its potential energy surface and predicting its properties.

A computational investigation would begin with a systematic conformational search to identify all low-energy minima. For each stable conformer, structural parameters (bond lengths, angles), rotational constants, and dipole moments can be calculated. These calculated rotational constants are essential for assigning the experimental microwave spectra. nih.gov Furthermore, vibrational frequencies can be computed and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Theoretical calculations can also be used to analyze the nature of intramolecular interactions. Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength of the expected O-H···N hydrogen bond and investigate weaker interactions, such as C-H···π interactions involving the phenyl rings. The calculated energy differences between conformers help explain their relative abundances observed in a supersonic jet expansion. researchgate.net Computational studies on the thermal decomposition of the related 2-phenylethanol (B73330) have identified preferred reaction channels, and similar studies could predict the thermal stability and degradation pathways for the title compound. researchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular structure and electronic properties of chemical compounds. For this compound, DFT calculations, typically employing methods like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. dergipark.org.trnih.gov This process minimizes the energy of the molecule to find its ground-state conformation. nih.gov

The calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available. Electronic properties derived from DFT calculations include the distribution of electron density, the dipole moment, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.govnih.gov

Table 1: Representative Optimized Geometric Parameters from DFT Calculations (Note: This table is illustrative of typical DFT output for a molecule of this class.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C-O | 1.43 Å |

| C-N | 1.47 Å | |

| C-C (ethyl) | 1.54 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-N-C | 112.0° | |

| Dihedral Angle | H-O-C-C | 180° (anti) / 60° (gauche) |

Molecular Conformation and Rotational Isomerism Studies

The flexibility of the ethylamino side chain in this compound allows for the existence of multiple conformations, or rotational isomers (rotamers). The relative orientation of the hydroxyl, amino, and phenyl groups is determined by rotation around the C-C and C-N single bonds. Computational and spectroscopic studies on analogous molecules, such as 2-amino-1-phenylethanol (B123470) and 2-methylamino-1-phenylethanol, show that the conformational landscape is often dominated by a few stable forms. nih.govresearchgate.net

These stable conformers are frequently stabilized by intramolecular hydrogen bonds, particularly between the hydroxyl hydrogen and the amino nitrogen atom. nih.gov The different spatial arrangements are often referred to as anti (extended) or gauche (folded) conformations. The presence of bulky substituents, like the benzyl group, can influence the relative stability of these conformers. nih.gov The role of solvent can also significantly affect conformational preferences by mediating interactions between functional groups. nih.gov

Quantum Chemical Parameters and Electronic Structure Analysis (e.g., HOMO-LUMO, NBO)

Quantum chemical calculations provide a suite of parameters that describe the electronic structure and reactivity of a molecule. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher polarizability, greater chemical reactivity, and potential for intramolecular charge transfer. nih.govdergipark.org.tr

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions within the molecule. dergipark.org.tr It examines interactions between filled "donor" and empty "acceptor" orbitals, quantifying their stabilization energy. This analysis provides insights into the stability conferred by interactions such as electron donation from a lone pair to an antibonding orbital (e.g., n→σ*). dergipark.org.tr

Table 2: Illustrative Quantum Chemical Parameters (Note: These values are representative for similar organic molecules and illustrate typical computational outputs.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.27 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.18 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicator of chemical reactivity | 0.09 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 0.04 eV |

| Chemical Potential (μ) | "Escaping tendency" of an electron from equilibrium | -0.22 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 0.58 eV |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By simulating the atomic motions based on classical mechanics, MD can explore the full conformational landscape of flexible molecules like this compound. elifesciences.org

Starting from an optimized geometry, MD simulations can reveal the pathways and timescales of transitions between different conformational states. elifesciences.org These simulations can be performed in a vacuum or, more realistically, in an explicit solvent to understand how environmental interactions influence molecular dynamics. elifesciences.org The resulting trajectory data, often spanning microseconds or longer, can be analyzed to construct a potential energy surface, identifying the most populated conformations and the energy barriers separating them. mdpi.com This provides a comprehensive understanding of the molecule's flexibility and preferred shapes in a given environment.

Non-Linear Optical (NLO) Properties from Computational Studies

Computational chemistry is instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. frontiersin.org NLO activity arises from the interaction of a material with an intense electromagnetic field, such as that from a laser. A key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response. dergipark.org.tr

DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of this compound. dergipark.org.trfrontiersin.org Molecules with significant NLO properties often possess a donor-π-acceptor structure that facilitates intramolecular charge transfer upon electronic excitation. researchgate.net A small HOMO-LUMO gap is also indicative of a potentially strong NLO response. dergipark.org.tr Computational screening allows for the efficient identification of promising NLO candidates without the need for immediate synthesis and experimental testing. frontiersin.org

Table 3: Example of Calculated NLO Properties (Note: This table shows typical parameters calculated in NLO studies of organic compounds.)

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| μ (Debye) | Dipole Moment | 3.70 D |

| α (a.u.) | Mean Polarizability | -195 a.u. |

| β (esu) | First Hyperpolarizability | 3.5 x 10-30 esu |

X-ray Crystallography and Solid-State Structural Elucidation

The definitive method for determining the precise three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule as it exists in a crystal lattice. researchgate.net

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. researchgate.net The crystallographic data includes the unit cell dimensions, the space group (which describes the symmetry of the crystal), and the exact coordinates of each atom. researchgate.net Furthermore, the analysis reveals the packing of molecules in the crystal and identifies intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state architecture. researchgate.net For chiral molecules like this compound, crystallography can also determine the absolute configuration. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-1-phenylethanol |

| 2-methylamino-1-phenylethanol |

Structure Activity Relationship Sar and Pharmacological Relevance of 2 Benzyl Methyl Amino 1 Phenylethanol and Its Analogues

Elucidation of Structure-Activity Relationships

The phenylethanolamine backbone, which is central to the structure of 2-(benzyl(methyl)amino)-1-phenylethanol, is a well-established pharmacophore found in many physiologically active compounds, including hormones and neurotransmitters. The specific substitutions at the amino group (a methyl and a benzyl (B1604629) group) and the hydroxyl group on the benzylic carbon create a unique pharmacological profile that can be systematically modified to understand its interaction with biological systems.

Chirality plays a pivotal role in the biological activity of phenylethanolamines. The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of (R)- and (S)-enantiomers. The differential pharmacological effects of enantiomers are a common phenomenon, as biological macromolecules such as receptors and enzymes are themselves chiral and often exhibit stereoselective binding.

While direct studies on the individual enantiomers of this compound are not extensively documented in publicly available research, the broader class of phenylethanolamine derivatives demonstrates the critical importance of stereochemistry. For instance, in the case of adrenergic receptor agonists, the configuration of the hydroxyl-bearing carbon is a key determinant of activity. Generally, the (R)-enantiomer of phenylethanolamines exhibits significantly higher affinity and efficacy at adrenergic receptors compared to the (S)-enantiomer.

A study on phenethylamine (B48288) derivatives as dopamine (B1211576) reuptake inhibitors conducted docking simulations which suggested that for certain compounds, the (S)-form was more stable in its interaction with the human dopamine transporter (hDAT) than the (R)-form. biomolther.org This highlights that the preferred stereochemistry can be target-dependent. The differential binding of enantiomers can be attributed to the specific three-point interactions between the ligand and the binding site of the biological target.

Table 1: Hypothetical Comparative Activity of Enantiomers Based on Related Phenylethanolamines

| Enantiomer | Relative Potency at Adrenergic Receptors (Hypothetical) | Rationale |

|---|---|---|

| (R)-2-(Benzyl(methyl)amino)-1-phenylethanol | High | The (R)-configuration at the benzylic carbon is typically preferred for optimal interaction with adrenergic receptors. |

The pharmacological profile of this compound can be fine-tuned by modifying its various structural components: the phenyl ring, the N-benzyl group, and the N-methyl group.

Aromatic Ring Substitutions: Modifications to the phenyl ring of the phenylethanolamine core can significantly impact activity. For adrenergic agonists, the presence, number, and position of hydroxyl groups on the phenyl ring are crucial for affinity and selectivity. For instance, hydroxylation at the 3' and 4' positions is a hallmark of catecholamines like norepinephrine (B1679862) and is vital for high-potency interactions with adrenergic receptors. Halogenation of the phenyl ring in phenylethanolamines has been shown to produce compounds with beta-adrenolytic effects. nih.gov Specifically, 2,5-dihalogenated derivatives often exhibit stronger beta-receptor blocking activity than their 2,4- or 3,4-dihalogenated counterparts. nih.gov

N-Substituent Modifications: The nature of the substituents on the nitrogen atom is a major determinant of the pharmacological profile.

Size of N-Alkyl Groups: In the context of adrenergic activity, increasing the size of the N-alkyl substituent generally shifts the activity from predominantly alpha-adrenergic to beta-adrenergic.

N-Benzyl Group: The presence of an N-benzyl group, as in the title compound, can confer a range of activities. Studies on N-benzyl phenethylamines have shown that this moiety can dramatically improve both binding affinity and functional activity at serotonin (B10506) 5-HT2A/2C receptors. nih.gov The substitution pattern on this benzyl group is also critical. For example, an N-(2-methoxy)benzyl substitution has been found to be particularly favorable for 5-HT2A activation in some phenethylamine series. nih.gov

Table 2: Predicted Impact of Substituent Modifications on Pharmacological Activity

| Modification | Predicted Effect on Activity | Rationale from Analogous Compounds |

|---|---|---|

| Addition of 3',4'-hydroxyl groups to the phenylethanol ring | Increased adrenergic activity | Mimics the structure of endogenous catecholamines. |

| Introduction of halogens to the phenylethanol ring | Potential for beta-adrenergic blockade | Based on SAR of halogenated phenylethanolamines. nih.gov |

| Replacement of N-methyl with larger alkyl groups | Shift towards beta-adrenergic selectivity | Established trend in adrenergic agonists. |

Investigational Applications in Medicinal Chemistry

The structural framework of this compound makes it a valuable starting point and intermediate for the synthesis of more complex and potentially therapeutic molecules.

Amino alcohols are important building blocks in organic synthesis. The this compound scaffold can be utilized in the construction of various heterocyclic systems and as a precursor for compounds with a range of biological activities. For example, derivatives of 2-substituted benzylamino-4-amino-5-aroylthiazoles have been synthesized and evaluated as apoptosis-inducing anticancer agents. mdpi.com While not starting directly from the title compound, this research illustrates how the benzylamino-phenylethyl moiety is incorporated into more complex structures to achieve therapeutic effects. Similarly, the core structure is related to intermediates used in the synthesis of HIV-1 protease inhibitors and non-nucleoside reverse transcriptase inhibitors. nih.gov

The SAR principles discussed above guide the rational design of novel derivatives with specific therapeutic aims. By modifying the this compound template, medicinal chemists can aim to enhance potency, improve selectivity for a particular biological target, or optimize pharmacokinetic properties.

Anticancer Agents: A novel series of 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives were designed as potential dual inhibitors of tubulin and cyclin-dependent kinases (CDKs). In this series, a p-chlorobenzylamino derivative was found to be among the most active compounds, inhibiting the growth of cancer cell lines with IC50 values in the micromolar range. mdpi.com

Antiviral Agents: The benzyl group is a feature in some potent and selective anti-HIV-1 agents. For instance, 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) have been synthesized and shown to inhibit HIV-1 replication. nih.gov

Enzyme Inhibitors: The phenylethanolamine scaffold is central to inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme that converts norepinephrine to epinephrine. nih.gov Derivatives of this compound could be designed to target this or other enzymes, such as monoamine oxidase (MAO), by incorporating appropriate pharmacophoric features. For example, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives bearing N-benzyl substituents were synthesized and evaluated as inhibitors of MAO and cholinesterase. mdpi.com

Biological Target Identification and Interaction Studies

While the specific biological targets of this compound have not been definitively identified in dedicated studies, the structural similarities to known pharmacologically active classes of compounds allow for informed hypotheses about its potential interactions.

Potential targets include:

Adrenergic Receptors: Given its phenylethanolamine core, this compound and its analogs are likely to interact with alpha- and beta-adrenergic receptors. The nature and extent of this interaction would be heavily influenced by the stereochemistry and substituent patterns.

Serotonin (5-HT) Receptors: The N-benzylphenethylamine substructure is a known pharmacophore for 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.gov N-benzyl substitution can significantly enhance the affinity and functional activity at these receptors. nih.gov

Biogenic Amine Transporters: The phenethylamine skeleton is a core feature of molecules that interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. elsevierpure.com Depending on the specific substitutions, these compounds can act as uptake inhibitors or releasing agents.

Enzymes: As mentioned, enzymes involved in catecholamine metabolism, such as PNMT and MAO, are plausible targets for derivatives of this compound. nih.govmdpi.com

Molecular docking studies on related structures provide insights into the potential binding modes. For example, docking studies of PNMT inhibitors have suggested that hydrophobic interactions with specific amino acid residues like Val53, Met258, and Val272 in the active site are crucial for binding. nih.gov Similar in silico studies could be employed to predict the binding orientation and affinity of this compound and its derivatives with various biological targets, guiding further experimental investigation.

Potential as Protein Tyrosine Phosphatase (PTP1B) Inhibitors in Diabetes Research

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govscientificarchives.com Its inhibition is a validated therapeutic strategy for managing type 2 diabetes and obesity. nih.govnih.gov The 2-(benzylamino)-1-phenylethanol (B99271) scaffold has been identified as a class of PTP1B inhibitors. nih.gov

Research into analogues has provided insights into the structure-activity relationship for PTP1B inhibition. For instance, studies on various classes of compounds have shown that specific substitutions can significantly enhance inhibitory potency. The development of potent and selective PTP1B inhibitors often involves targeting both the active site and nearby non-catalytic regions to improve affinity and selectivity over other phosphatases like T-cell PTP (TCPTP), which shares high homology in the catalytic domain. scientificarchives.comnih.govresearchgate.net

The effectiveness of PTP1B inhibitors is often measured by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not prominently detailed in the provided search context, related compounds have demonstrated significant activity. For example, various natural and synthetic compounds have shown IC50 values ranging from nanomolar to micromolar concentrations. mdpi.comnih.govfrontiersin.org

Table 1: PTP1B Inhibitory Activity of Various Compound Classes This table is illustrative of data typically found in PTP1B inhibitor research.

| Compound Class | Example Compound | PTP1B IC50 (µM) | Selectivity vs. TCPTP |

|---|---|---|---|

| Arylbenzofurans | Mulberrofuran D2 | 3.11 mdpi.com | Not specified |

| Oxovanadium Complexes | Compound 5 | 0.167 nih.gov | Not specified |

| Thiazolidinones | Compound 7Fb | Potent inhibitor* | Not specified nih.gov |

| Lithocholic Acid Derivatives | Compound 6m | Ki = 2.5** | ~75-fold researchgate.net |

Note: Specific IC50 not provided, but compound showed significant in vitro and in vivo effects. nih.gov **Note: Ki (inhibition constant) value reported, not IC50. researchgate.net

Investigation as Reverse Transcriptase (RT) Inhibitors in Antiviral Research

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses like HIV, making it a prime target for antiviral drugs. nih.govwikipedia.org Reverse-transcriptase inhibitors (RTIs) function by blocking this enzyme, thereby preventing the virus from multiplying. wikipedia.org

Computational studies have identified scaffolds related to 2-(benzylamino)-1-phenylethanol as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A rational drug design approach, utilizing pharmacophore modeling and virtual screening, identified a derivative, 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic acid, as a potential NNRTI. In this model, the two aromatic rings of the 2-(benzylamino)-1-phenylethanol core were shown to effectively map onto two hydrophobic features of the NNRTI pharmacophore, indicating a good fit within the enzyme's binding pocket. nih.gov This highlights the potential of this chemical backbone in the development of new antiviral agents.

Receptor Binding Affinity and Ligand-Target Interactions (e.g., adrenergic receptors for related compounds)

The phenylethanolamine skeleton is a classic pharmacophore known for its interaction with adrenergic receptors. wikipedia.org However, the addition of an N-benzyl group can significantly alter the receptor binding profile, often conferring high affinity for other targets, such as serotonin (5-HT) receptors.

Extensive research on N-benzyl substituted phenethylamines and tryptamines has demonstrated potent interactions with 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netplos.org These studies have shown that N-benzyl substitution can dramatically increase binding affinity, with some compounds reaching subnanomolar levels. nih.govresearchgate.net The nature and position of substituents on the N-benzyl ring play a critical role in both affinity and functional activity. For instance, a 2-hydroxybenzyl group often leads to high potency at the 5-HT2A receptor. nih.gov

The interaction typically involves pi-stacking between the N-benzyl aromatic ring and aromatic residues (e.g., Phenylalanine, Tryptophan) within the receptor's binding site. digitellinc.com The β-hydroxyl group on the phenylethanolamine core can form hydrogen bonds with receptor residues, further anchoring the ligand. researchgate.net While the primary focus of recent research on N-benzyl derivatives has been on serotonergic receptors, the foundational phenylethanolamine structure suggests a potential for interaction with adrenergic receptors as well, though this is less explored for the N-benzylated series. wikipedia.orgnih.gov

Computational Drug Discovery Approaches

Computational methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into ligand-target interactions to guide the design of more potent and selective molecules.

Molecular Docking and Ligand-Based Pharmacophore Modeling

Molecular docking and pharmacophore modeling are powerful computational tools used to predict the binding orientation of a ligand to its target and to identify the essential structural features required for biological activity. nih.govnih.gov

These techniques have been extensively applied in the search for PTP1B and RT inhibitors. For PTP1B, pharmacophore models are typically generated from a set of known inhibitors and often include features like hydrogen bond acceptors, and hydrophobic/aromatic rings. nih.govresearchgate.net Such models can then be used as 3D queries to screen virtual databases for new chemical entities with the potential to inhibit PTP1B. nih.gov Docking simulations further refine these hits by predicting their binding poses within the PTP1B active site, analyzing interactions with key residues like Arg221 and Gln262. benthamdirect.comresearchgate.net

Similarly, in the context of RT inhibitors, a pharmacophore model was developed for NNRTIs, and the 2-(benzylamino)-1-phenylethanol scaffold was shown to match key hydrophobic features. nih.gov This demonstrates how ligand-based approaches can identify novel scaffolds for known targets.

In Silico ADME Prediction and Pharmacokinetic Profiling

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. mdpi.com These computational models assess physicochemical properties to forecast a compound's pharmacokinetic profile, helping to identify potential liabilities like poor oral bioavailability or rapid metabolism before significant resources are invested. mdpi.com

For derivatives of the phenylethanolamine class, parameters such as lipophilicity (logP), solubility, and potential for metabolism by cytochrome P450 enzymes would be evaluated. While specific in silico ADME data for this compound were not available in the search results, the general methodologies are well-established. columbia.edu The pharmacokinetic profile of the parent compound, phenylethanolamine, has been studied in animal models, showing a plasma half-life of about 30 minutes in dogs after intravenous administration. wikipedia.org Such experimental data is crucial for validating and refining in silico predictions for its analogues.

Methodologies for In Vitro and In Vivo Biological Evaluation

The biological activity of potential therapeutic agents must be confirmed through rigorous experimental testing.

In Vitro Evaluation:

Enzyme Inhibition Assays: For PTP1B inhibitors, the primary in vitro test is an enzyme inhibition assay. This typically involves incubating the PTP1B enzyme with a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), and the test compound. nih.govmdpi.com The inhibitory activity is quantified by measuring the reduction in the formation of the product, with results often expressed as an IC50 value. mdpi.com

Cell-Based Assays: To assess activity in a more biologically relevant context, cell-based assays are used. For diabetes research, this includes measuring glucose uptake in insulin-sensitive cell lines like 3T3-L1 adipocytes or L6 myotubes. researchgate.netmdpi.com An effective PTP1B inhibitor would enhance insulin-stimulated glucose uptake.

Antiviral Assays: For RT inhibitors, in vitro evaluation involves cell culture-based assays where cells are infected with a virus (e.g., HIV-1). nih.gov The efficacy of the compound is determined by measuring the reduction in viral replication, often through plaque formation assays or by quantifying viral markers. nih.gov

Receptor Binding Assays: Radioligand displacement assays are the standard method for determining the binding affinity of a compound for a specific receptor. This involves competing the test compound against a known radiolabeled ligand for binding to the receptor. The affinity is expressed as a Ki (inhibition constant) or pKi value. nih.gov

In Vivo Evaluation:

Animal Models of Diabetes: The in vivo efficacy of PTP1B inhibitors is tested in animal models of type 2 diabetes and obesity, such as db/db or ob/ob mice. nih.govnih.gov Key endpoints include the reduction of blood glucose levels (both fasting and postprandial) and improvement in insulin sensitivity. nih.gov

Pharmacokinetic Studies: In vivo studies are essential to determine the pharmacokinetic profile of a compound. nih.gov This involves administering the drug to animals (e.g., mice or rats) and measuring its concentration in blood plasma over time to calculate parameters like half-life, bioavailability, and clearance. wikipedia.orgnih.gov

Table 2: Common Biological Evaluation Methods

| Evaluation Type | Methodology | Purpose | Key Metrics |

|---|---|---|---|

| In Vitro | PTP1B Enzyme Assay | Quantify direct enzyme inhibition | IC50, Ki mdpi.comnih.gov |

| In Vitro | Glucose Uptake Assay | Assess cellular effect on insulin signaling | % increase in glucose uptake researchgate.net |

| In Vitro | Plaque Reduction Assay | Determine antiviral activity | EC50 nih.gov |

| In Vitro | Radioligand Binding Assay | Measure receptor binding affinity | Ki, pKi nih.gov |

| In Vivo | Diabetic Mouse Models | Evaluate antihyperglycemic effect | Blood glucose reduction nih.gov |

Future Directions and Emerging Research Avenues for 2 Benzyl Methyl Amino 1 Phenylethanol

Development of Novel Catalytic Systems for Enhanced Enantioselective Synthesis

The synthesis of enantiomerically pure vicinal amino alcohols is a critical focus in synthetic chemistry, as chirality often dictates biological activity. rsc.org Future research into the synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol is geared towards the development of innovative catalytic systems that offer higher efficiency, selectivity, and sustainability.

Key research areas include:

Advanced Metal-Based Catalysts: While traditional catalysts like Raney Nickel and Palladium on carbon (Pd-C) are used for hydrogenation in the synthesis of related amino alcohols, future work will likely explore more sophisticated transition metal catalysts (e.g., rhodium, iridium, ruthenium) complexed with chiral ligands. google.com These systems are pivotal for asymmetric hydrogenation and transfer hydrogenation reactions, which can provide high enantioselectivity in the synthesis of chiral amino alcohols. rsc.org

Biocatalysis: The use of enzymes, such as lipases, offers a green and highly selective alternative to chemical catalysts. Lipases have been successfully employed in the kinetic resolution of similar compounds like (R,S)-1-phenylethanol through enantioselective acetylation. mdpi.commdpi.com Future studies could focus on identifying or engineering specific enzymes that can catalyze the synthesis of the desired stereoisomer of this compound with near-perfect enantiomeric excess (ee).

Dual-Phase Catalytic Systems: The application of two-phase systems, potentially incorporating ionic liquids with traditional organic solvents like n-heptane, has shown promise in enhancing the enantioselectivity of lipase-catalyzed reactions. mdpi.com This approach facilitates catalyst recycling and product separation, aligning with green chemistry principles. Research can be directed towards optimizing these systems for the specific substrate.

| Catalyst Type | Potential Advantage | Research Focus |

| Chiral Metal Complexes | High enantioselectivity and turnover rates | Design of novel ligands for asymmetric (transfer) hydrogenation |

| Lipases/Enzymes | High specificity, mild reaction conditions, environmentally friendly | Screening and engineering of enzymes for specific stereoisomers |

| Two-Phase Systems | Enhanced selectivity, easier catalyst recycling | Optimization of solvent/ionic liquid combinations |

Exploration of New Biological Targets and Undiscovered Therapeutic Areas

The structural framework of this compound is analogous to molecules with known biological activities, suggesting it could be a valuable starting point for drug discovery. Future research will focus on screening this compound and its derivatives against a wide array of biological targets to uncover new therapeutic applications.

Potential therapeutic areas for exploration include:

Antiviral Agents: Compounds with similar structural motifs have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov The benzyl (B1604629) and phenyl groups of this compound could facilitate key hydrophobic and aromatic interactions within the binding pockets of viral enzymes.

Central Nervous System (CNS) Disorders: Derivatives of related structures, such as (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide, have been identified as multi-target inhibitors of monoamine oxidase (MAO) and cholinesterase, enzymes implicated in depression and neurodegenerative diseases like Alzheimer's. mdpi.com This suggests that this compound could serve as a scaffold for developing new agents targeting CNS disorders.

Receptor Agonists/Antagonists: High-throughput screening has identified benzyl-containing structures as agonists for receptors like the sphingosine-1-phosphate receptor 1 (S1P1), which plays a role in immunosuppression. nih.gov The structural features of this compound make it a candidate for screening against various G-protein coupled receptors (GPCRs) and other receptor families.

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. nih.gov Applying these techniques to this compound can provide deep insights into its potential biological activity and guide the design of more potent and selective derivatives.

Future computational research avenues include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound within the active site of various biological targets, such as viral reverse transcriptase or monoamine oxidase. nih.govopenmedicinalchemistryjournal.com These simulations can help prioritize which biological targets to pursue experimentally.

Pharmacophore Modeling: By analyzing the structural features of known active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical groups required for biological activity. mdpi.com Such a model, based on known NNRTIs or MAO inhibitors, could be used to virtually screen for and design new derivatives of this compound with enhanced activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com By synthesizing and testing a small library of derivatives, a predictive QSAR model can be developed to guide the synthesis of future analogs with improved therapeutic properties.

| Computational Method | Application | Outcome |

| Molecular Docking | Predict ligand-protein binding | Identification of potential binding modes and affinities |

| Pharmacophore Modeling | Identify key features for biological activity | A 3D model to guide virtual screening and new molecule design |

| QSAR | Correlate chemical structure with activity | Predictive models to optimize lead compounds |

Integration with High-Throughput Screening and Combinatorial Chemistry Techniques

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential.

Future strategies in this area involve:

Combinatorial Library Synthesis: Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds from a common core. nih.gov Using this compound as the starting scaffold, a diverse library of derivatives can be generated by varying the substituents on the aromatic rings or the amine. Techniques like solid-phase synthesis can be employed to streamline this process. researchgate.net

High-Throughput Screening (HTS): HTS enables the rapid testing of thousands of compounds against a specific biological target. plos.org The synthesized combinatorial library can be subjected to HTS against a panel of targets, such as kinases, proteases, or GPCRs, to quickly identify "hit" compounds with desired activity. nih.gov This approach significantly accelerates the initial stages of drug discovery.

Implementation of Green Chemistry Principles in Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability. Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact and improve process safety and efficiency. uniroma1.it

Key areas for implementing green chemistry include:

Use of Greener Solvents: The search for alternatives to hazardous organic solvents is a core principle of green chemistry. uniroma1.it Research could focus on utilizing aqueous media or biodegradable, bio-based solvents like propylene (B89431) carbonate for the synthesis, which has proven effective in other complex syntheses. wordpress.comsemanticscholar.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. semanticscholar.org This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is preferable to stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. uniroma1.it Developing highly efficient catalytic systems for the synthesis of this compound, as discussed in section 5.1, is a key green chemistry objective.

| Green Chemistry Principle | Application in Synthesis | Goal |

| Safer Solvents | Replace hazardous solvents with water or bio-solvents | Reduce environmental pollution and worker exposure |

| Atom Economy | Design reactions where most atoms are incorporated into the product | Minimize waste generation |

| Catalysis | Use small amounts of recyclable catalysts instead of bulk reagents | Increase efficiency and reduce waste |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(Benzyl(methyl)amino)-1-phenylethanol, and how do their yields and enantioselectivities compare?

- Methodological Answer : Three primary synthetic approaches are documented:

- Resolution of Racemates : (±)-2-Amino-1-phenylethanol can be resolved using di-O-p-toluoyltartaric acid, yielding 62% optically pure product .

- Oxazaborolidine-Catalyzed Reduction : Reduction of 2-chloroacetophenone with oxazaborolidine catalysts achieves 93–97% enantiomeric excess (ee), followed by ammonolysis to yield the amino alcohol .

- Noyori Asymmetric Hydrogenation : Hydrogenation of succinimido acetophenone using chiral ruthenium complexes achieves 98% ee, with hydrolysis yielding the amino alcohol .

- Comparison :

| Method | Yield (%) | Enantioselectivity (ee) |

|---|---|---|

| Racemic Resolution | 62 | >99% (after resolution) |

| Oxazaborolidine Catalysis | ~80 | 93–97% |

| Noyori Hydrogenation | ~85 | 98% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.